molecular formula C8H6O3 B101677 2-Hydroxybenzofuran-3(2H)-one CAS No. 17392-15-3

2-Hydroxybenzofuran-3(2H)-one

Cat. No. B101677
CAS RN: 17392-15-3
M. Wt: 150.13 g/mol
InChI Key: ZQTSZNMSFMNMLZ-UHFFFAOYSA-N
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Description

2-Hydroxybenzofuran-3(2H)-one, also known as Benzofuran, 2,3-dihydro-, is a chemical compound with the molecular formula C8H8O . It is also referred to by other names such as Coumaran, Dihydrobenzofuran, Dihydrocoumarone, Kumaran, 2,3-Dihydrobenzofuran, and 2,3-Dihydrobenzofurane .


Synthesis Analysis

The synthesis of 2-Hydroxybenzofuran-3(2H)-one can be achieved through various methods. One such method involves the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yield within 10 minutes . Another method involves the oxidation of flavonols with Cu(II), Fe(II), and Fe(III) in aqueous media .


Molecular Structure Analysis

The molecular structure of 2-Hydroxybenzofuran-3(2H)-one is characterized using two-dimensional NMR techniques and PBI-NCI and -EI-MS .


Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxybenzofuran-3(2H)-one include complexation followed by an oxidation of flavonols, yielding additional peaks in HPLC chromatograms of the reaction mixtures .


Physical And Chemical Properties Analysis

2-Hydroxybenzofuran-3(2H)-one has a molecular weight of 120.1485 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Kinetics and Hydrolysis Mechanism

A study focused on the kinetics and mechanism of hydrolysis of related compounds to 2-Hydroxybenzofuran-3(2H)-one. The research found that the hydrolysis product 3-hydroxybenzofuran-2-one itself quickly undergoes subsequent acid-catalyzed hydrolysis, revealing insights into reaction mechanisms and kinetics of similar compounds (Chiang, Kresge, & Meng, 2002).

Potential Anti-Estrogen Breast Cancer Agents

3-Acyl-5-hydroxybenzofuran derivatives, closely related to 2-Hydroxybenzofuran-3(2H)-one, were studied for their potential as anti-estrogen breast cancer agents. This study provided insights into the application of benzofuran derivatives in breast cancer treatment (Li et al., 2013).

Synthetic Studies Towards Naturally Occurring Hydrated Auronols

Research aimed at synthesizing 2-benzyl-2-hydroxybenzofuran-3(2H)-one, a prototype of naturally occurring auronols, highlights the significance of 2-Hydroxybenzofuran-3(2H)-one in the synthesis of complex natural products (Löser et al., 2004).

Divergent Synthesis of Natural Benzofurans

A study reported a one-pot strategy for the efficient synthesis of 2-bromo-6-hydroxybenzofurans, which are useful intermediates for synthesizing various benzofuran-based natural products and their analogs. This illustrates the versatility of 2-Hydroxybenzofuran derivatives in natural product synthesis (Sivaraman et al., 2019).

Structural Analysis in Crystallography

Research involving the structural analysis of isobenzofuran-1(3H)-ones, which share a structural motif with 2-Hydroxybenzofuran-3(2H)-one, has been conducted. This type of analysis is crucial in understanding the physical and chemical properties of these compounds (Franca et al., 2016).

Novel Synthesis Approaches

Innovative synthesis methods for benzofuran derivatives have been explored, demonstrating the ongoing research interest in developing new synthetic routes and applications for compounds related to 2-Hydroxybenzofuran-3(2H)-one (Gabriele, Mancuso, & Salerno, 2008).

Electrophilic and Biological Activities

Studies on the electrophilic and biological activities of metal complexes of related compounds have been conducted, highlighting the potential of benzofuran derivatives in pharmacology and materials science (Belkhir-Talbi et al., 2019).

Synthesis of Anti-Tumor Agents

Research on the synthesis of dihydrobenzofuran lignans, which are structurally related to 2-Hydroxybenzofuran-3(2H)-one, for potential use as antitumor agents provides insights into the therapeutic applications of benzofuran derivatives (Pieters et al., 1999).

properties

IUPAC Name

2-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTSZNMSFMNMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzofuran-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
R Löser, M Chlupacova, A Marecek… - Helvetica chimica …, 2004 - Wiley Online Library
Various synthetic approaches were employed to prepare 2‐benzyl‐2‐hydroxybenzofuran‐3(2H)‐one (8), the prototype of naturally occurring auronols. While the base‐induced ring …
Number of citations: 24 onlinelibrary.wiley.com
G Jungbluth, I Rühling, W Ternes - Journal of the Chemical Society …, 2000 - pubs.rsc.org
Reactions of flavonols, 3-methoxyflavones, and flavones with Cu2+, Fe3+, and Fe2+ in acidic aqueous solutions with three different organic modifiers are investigated. Complexation …
Number of citations: 106 pubs.rsc.org
FF Gao, WJ Xue, JG Wang, AX Wu - Tetrahedron, 2014 - Elsevier
A novel and attractive protocol to synthesis indole-2,3-diones and 2-hydroxy-3(2H)-benzofuranones and via copper(II) oxide catalyzed intramolecular cyclization is described. This …
Number of citations: 22 www.sciencedirect.com
A Photiades, S Grigorakis, DP Makris - Chemical Engineering …, 2020 - Taylor & Francis
This study aimed at investigating the effect of L-cysteine on the Cu 2+ -induced oxidation of quercetin, within a pH range varying from 6.7 to 8.3 and temperatures varying from 53 to 87 C…
Number of citations: 5 www.tandfonline.com
R Sokolová, I Degano, Š Ramešová, J Bulíčková… - Electrochimica …, 2011 - Elsevier
The knowledge of the degradation pathways of natural dyes used in medieval textiles is necessary for the restoration of their original color. Quercetin, one of such colorants, reportedly …
Number of citations: 57 www.sciencedirect.com
E Lepičová - 2006 - dspace.cuni.cz
My work continues the previous research works of Prof. M. Gütschow and his coworkers. This team is interested in preparative methods of synthesis of prototypes of naturally occurring …
Number of citations: 0 dspace.cuni.cz
A Alejo-Armijo, AJ Parola, F Pina - ACS omega, 2019 - ACS Publications
The multistate of chemical species generated by 4′-hydroxy-3,2′-furanoflavylium is similar to that of anthocyanins and related compounds. This furanoflavylium multistate system was …
Number of citations: 13 pubs.acs.org
C Besada, G Sanchez, A Salvador, A Granell - Metabolomics, 2013 - Springer
High resolution volatile profiling (67 compounds identified) of fruits from 12 persimmon cultivars was established and used to characterize the different astringency types of persimmon …
Number of citations: 36 link.springer.com
R Upadhyay, D Singh… - European Journal of …, 2021 - Wiley Online Library
AV 2 O 5 @TiO 2 catalyzed green and efficient protocol for the hydroxylation of boronic acid into phenol has been developed utilizing environmentally benign oxidant hydrogen peroxide…
HP Xie, L Sun, B Wu, YG Zhou - The Journal of Organic Chemistry, 2019 - ACS Publications
An efficient copper-catalyzed cascade alkynylation/cyclization/isomerization reaction of aurone-derived azadienes with terminal alkynes has been developed, giving a series of 1,2-…
Number of citations: 24 pubs.acs.org

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